molecular formula C21H20ClN3O3 B6494754 2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide CAS No. 1334371-47-9

2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide

Cat. No.: B6494754
CAS No.: 1334371-47-9
M. Wt: 397.9 g/mol
InChI Key: FFGGMBTYCZPZHY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]propanamide is a synthetic organic compound featuring a propanamide backbone linked to a 2-chlorophenoxy group and a 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl moiety. This compound’s structural complexity suggests applications in medicinal chemistry, though specific pharmacological data remain under investigation.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-15(28-19-10-6-5-9-17(19)22)21(27)23-11-12-25-14-24-18(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGGMBTYCZPZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=NC(=CC1=O)C2=CC=CC=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound ID Phenoxy Substituent Dihydropyrimidinone Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-Chlorophenoxy 4-Phenyl 443.89 (calculated) Chlorine atom enhances lipophilicity; ethyl linker improves stability
Compound m 2,6-Dimethylphenoxy 4-Phenyl ~650.78 (estimated) Methyl groups increase steric hindrance; complex stereochemistry (2S,4S,5S)
Compound n 2,6-Dimethylphenoxy 4-Phenyl ~650.78 (estimated) Stereoisomer of Compound m (2R,4R,5S); may alter receptor binding
Compound o 2,6-Dimethylphenoxy 4-Phenyl ~650.78 (estimated) Hybrid stereochemistry (2R,4S,5S); potential for unique pharmacokinetics
C5H8N2 None 4-Phenyl (simplified) 96.13 Lacks phenoxy and propanamide groups; likely a precursor/metabolite

Key Observations :

  • The target compound’s 2-chlorophenoxy group distinguishes it from dimethylphenoxy-containing analogues (Compounds m, n, o), which exhibit higher steric bulk but reduced electronegativity .
  • The ethyl linker in the target compound may confer greater metabolic stability compared to the shorter acetamido linkages in Compounds m–o .
  • The simplified analogue (C5H8N2) lacks critical functional groups, limiting its pharmacological relevance but highlighting synthetic intermediates .

Physicochemical Properties

  • Solubility: The dihydropyrimidinone ring and polar propanamide group improve aqueous solubility relative to purely aromatic analogues.
  • Stability : The ethyl spacer reduces susceptibility to enzymatic cleavage compared to methyl-linked derivatives (e.g., Compounds m–o) .

Pharmacological Implications

  • Antimicrobial Activity: Chlorophenoxy derivatives often exhibit enhanced Gram-positive bacterial inhibition compared to methyl-substituted analogues due to increased electrophilicity .
  • Receptor Binding: The dihydropyrimidinone moiety may interact with kinase or calcium channels, similar to FDA-approved dihydropyridine drugs. Stereochemical variations in Compounds m–o could modulate target selectivity .
  • Toxicity: Chlorine substituents may elevate hepatotoxicity risks compared to non-halogenated analogues, necessitating further toxicokinetic studies.

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